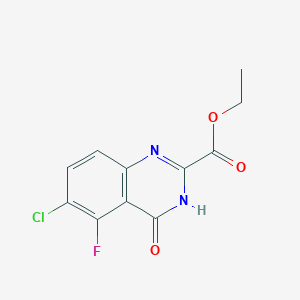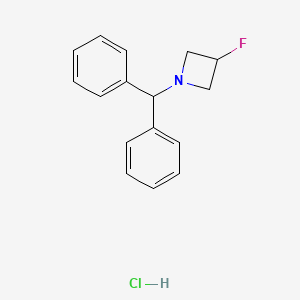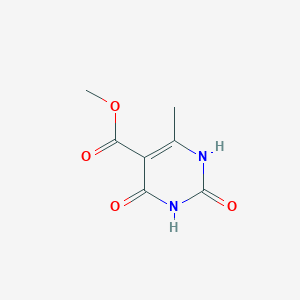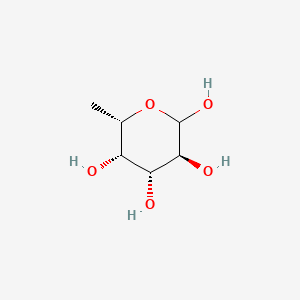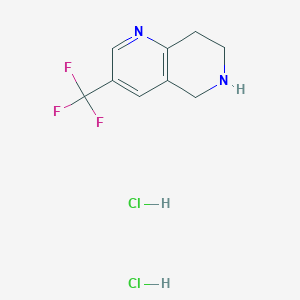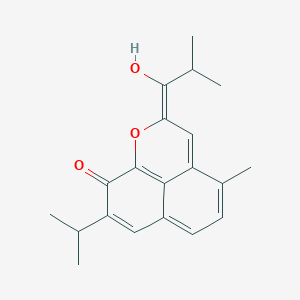
类朊蛋白 C
描述
Prionoid C is a synthetic compound that has been developed as a potential therapeutic agent for a variety of conditions, including neurological and psychiatric disorders. Prionoid C is a small molecule that acts on the prion protein, which is a key component of the central nervous system. Prionoid C has been found to have a variety of biochemical and physiological effects, and its potential therapeutic applications are being explored in laboratory experiments.
科学研究应用
类朊蛋白 C 及其细胞间传播
This compound 是与某些蛋白质聚集体相关的术语,因其具有类似于朊蛋白的细胞间传播能力而受到研究。这对于理解复杂疾病具有重要意义,特别是这些聚集体如何从细胞中释放并侵袭邻近细胞,从而传播疾病。研究表明,包括this compound 在内的多种细胞内蛋白质可以形成致病性聚集体,然后感染邻近细胞,影响我们对疾病进展和细胞生物学的理解 (Aguzzi & Rajendran, 2009)。
This compound 在细菌和淀粉样变性中的作用
研究还深入探讨了this compound 引起的淀粉样蛋白病在细菌模型中的传播动力学。这项研究提供了对细菌中淀粉样变性垂直传播的见解,探索了包括类似于this compound 在内的不同淀粉样聚集体如何影响细菌种群。该研究强调了某些伴侣蛋白在这些聚集体传播中的作用,这对理解细胞内淀粉样蛋白病的生物学具有重要意义 (Gasset-Rosa 等人,2014)。
朊疾病和this compound 的历史背景
朊疾病的历史概述为this compound 的出现提供了背景。这包括对各种朊疾病的描述和朊蛋白假说的发展。类朊蛋白,包括this compound,将这一概念扩展到由错误折叠的蛋白质引起的其他神经退行性疾病,为这些疾病的发病机制提供了更广泛的视角 (Liberski, 2012)。
This compound 和神经退行性变
淀粉样蛋白的传播,如this compound,在神经退行性疾病中起关键作用。虽然这些蛋白质与朊蛋白具有相似特征,但它们也表现出基本差异,例如不存在传播所需的内源性模板。这篇综述讨论了this compound 等类朊蛋白的传播如何适应在阿尔茨海默病和帕金森病中观察到的全身功能障碍的更广泛背景,为神经退行性变提供了新的视角 (Kara, Marks, & Aguzzi, 2018)。
类朊蛋白和有益功能
有趣的是,已经发现类朊蛋白样颗粒,包括this compound,不仅支持病理功能,还支持有益功能。这突显了这些聚集体在各种生物学背景下的多功能性。该研究讨论了朊蛋白和类朊蛋白样聚集体之间的差异,并探讨了此类聚集体在疾病发病机制之外的作用 (Hafner Bratkovič, 2017)。
This compound 和癌症发展
This compound 在癌症发展中的潜在作用也已得到研究。研究表明,某些蛋白质,如 p53,具有类朊蛋白样特征,它们在癌细胞中的聚集表明类朊蛋白与癌症进展之间可能存在联系。这项研究提供了对蛋白质聚集体在神经退行性变之外的疾病中的作用的见解 (Forget, Tremblay, & Roucou, 2013)。
This compound 在神经退行性疾病中的作用
越来越多的证据表明,类朊蛋白行为是各种神经退行性疾病的核心。阿尔茨海默病、帕金森病和 ALS 等疾病发病机制中的共同元素与this compound 相关。这强调了在疾病进展背景下理解这些蛋白质的重要性,从受影响的神经元扩展到神经胶质细胞和过程 (Wells, Brennan, Keon, & Saksena, 2019)。
This compound 和其他朊相关现象
PrionHome 数据库提供了与朊相关序列的全面集合,包括与类朊蛋白现象(如this compound)相关的序列。该资源为研究朊蛋白和类朊蛋白提供了有价值的工具,有助于实验研究并加深我们对朊蛋白生物学的理解 (Harbi 等人,2012)。
类朊化合物的合成
类朊化合物(如类朊蛋白 E)的合成突出了类朊研究的化学方面。了解这些化合物的化学合成可以促进新的治疗剂的开发,并加深我们对类朊生物学的理解 (Deng 等人,2011)。
类朊蛋白在神经退行性疾病中的作用
一项关于神经退行性疾病中朊蛋白和类朊蛋白样类朊蛋白的研究讨论了在阿尔茨海默病和帕金森病等疾病中朊蛋白和类朊蛋白的共同方面。它提出了关于某些类朊蛋白菌株的可传播性的问题,有助于我们理解这些疾病的潜在机制 (Verma, 2016)。
朊蛋白和朊疾病
对朊蛋白和朊疾病的研究让我们深入了解了朊蛋白的生理作用及其在朊疾病(包括与this compound 相关的疾病)中的作用。这些知识对于理解广泛的神经退行性疾病和开发治疗策略至关重要 (Zhu & Aguzzi, 2021)。
类朊蛋白的细胞毒活性
对某些类朊蛋白(包括this compound)的细胞毒活性进行的研究提供了对这些化合物潜在药用价值的见解。了解它们对各种细胞系的细胞毒性特性可以为药物开发和治疗应用提供信息 (Chang 等人,2005)。
作用机制
Target of Action
The primary target of Prionoid C is the cellular prion protein (PrPC) . PrPC is a normal cellular protein that can be converted into a pathogenic, misfolded isoform . This conversion is a key event in the pathogenesis of prion diseases .
Mode of Action
Prionoid C, similar to the scrapie prion protein (PrPSc), acts as an infectious template that recruits and converts normal cellular PrPC into its pathogenic, misfolded isoform . This process is known as prion replication and propagation . The conversion involves a conformational transition where the α-helices of PrPC transform into β-sheets to form pathological PrPSc .
Biochemical Pathways
The biochemical pathway affected by Prionoid C involves the conversion of PrPC into PrPSc, which is a key event in the pathogenesis of prion diseases . This conversion disrupts the normal function of PrPC and leads to the accumulation of PrPSc, which can have neurotoxic effects .
Pharmacokinetics
It is known that the propagation of prpSc, and thus the action of Prionoid C, can be influenced by various factors such as the concentration of PrPC and the presence of other interacting molecules .
Result of Action
The result of Prionoid C’s action is the accumulation of pathogenic, misfolded PrPSc in the brain . This accumulation can lead to neurodegenerative disorders, characterized by neuronal loss, vacuolation, and activation of astrocytes and microglia .
Action Environment
The action of Prionoid C can be influenced by various environmental factors. For instance, the presence of other disease-associated proteins, such as amyloid β (Aβ), tau, and α-synuclein, can affect the prion-like spread of PrPSc . Additionally, the host genome, which encodes PrP, can also influence the action of Prionoid C .
安全和危害
未来方向
Future studies on prion protein and prion disease will deepen our understanding of the pathogenesis of a broad spectrum of neurodegenerative conditions . There is an increasing body of evidence suggesting that other pathogenic proteins such as Aβ and tau can propagate in vivo and in vitro in a prion-like mechanism .
属性
IUPAC Name |
(3Z)-3-(1-hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-10(2)14-8-13-7-6-12(5)15-9-16(18(21)11(3)4)23-20(17(13)15)19(14)22/h6-11,21H,1-5H3/b18-16- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCYKWVCBJEWAS-VLGSPTGOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2C=C(C(=O)C3=C2C1=CC(=C(C(C)C)O)O3)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C2C=C(C(=O)C3=C2C1=C/C(=C(\C(C)C)/O)/O3)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


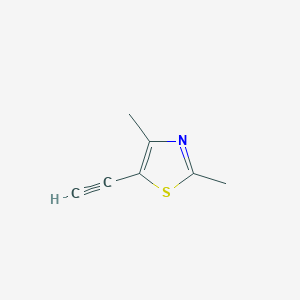
![4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid](/img/structure/B3030123.png)


